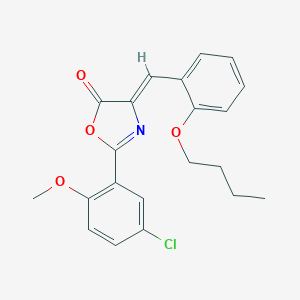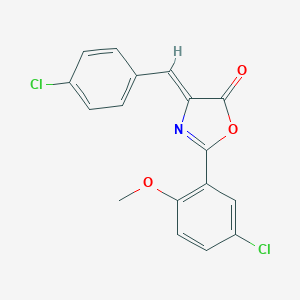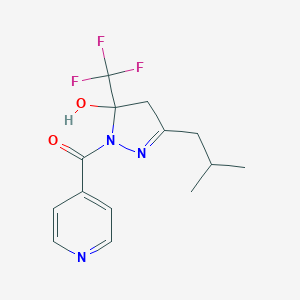![molecular formula C20H26N4O3 B299261 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B299261.png)
3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPP-4 inhibitors, and it is used to treat type 2 diabetes mellitus. The purpose of
Mechanism of Action
The mechanism of action of 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide involves the inhibition of DPP-4. DPP-4 is an enzyme that degrades incretin hormones, which are responsible for stimulating insulin secretion and reducing glucagon secretion. By inhibiting DPP-4, 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide increases the levels of incretin hormones, leading to better glycemic control in patients with type 2 diabetes mellitus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide include improved glycemic control, increased insulin secretion, and reduced glucagon secretion. This compound also has a positive effect on lipid metabolism, leading to a reduction in triglycerides and LDL cholesterol levels.
Advantages and Limitations for Lab Experiments
The advantages of using 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide in lab experiments include its specificity for DPP-4 inhibition, its ability to improve glycemic control, and its positive effect on lipid metabolism. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its long-term effects.
Future Directions
There are several future directions for the study of 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide. These include:
1. Further studies to determine the long-term effects of this compound on glycemic control and lipid metabolism.
2. The development of more potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes mellitus.
3. The investigation of the potential therapeutic applications of this compound in other metabolic diseases, such as obesity and metabolic syndrome.
4. The study of the effects of this compound on other physiological processes, such as inflammation and oxidative stress.
Conclusion:
In conclusion, 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of type 2 diabetes mellitus. This compound acts as a DPP-4 inhibitor, which increases the levels of incretin hormones, leading to better glycemic control in patients with type 2 diabetes mellitus. While this compound has several advantages in lab experiments, further studies are needed to determine its long-term effects and potential toxicity. There are also several future directions for the study of this compound, including the development of more potent and selective DPP-4 inhibitors and the investigation of its potential therapeutic applications in other metabolic diseases.
Synthesis Methods
The synthesis of 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide involves the reaction of two compounds, namely, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxaldehyde and N-(3-methoxypropyl)-3-oxopropanamide. The reaction is catalyzed by hydrazine hydrate, which results in the formation of the final product.
Scientific Research Applications
3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. This compound acts as a DPP-4 inhibitor, which means that it prevents the degradation of incretin hormones. Incretin hormones are responsible for stimulating insulin secretion and reducing glucagon secretion. By inhibiting DPP-4, 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide increases the levels of incretin hormones, leading to better glycemic control in patients with type 2 diabetes mellitus.
properties
Product Name |
3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide |
|---|---|
Molecular Formula |
C20H26N4O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N//'-[(Z)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]-N-(3-methoxypropyl)propanediamide |
InChI |
InChI=1S/C20H26N4O3/c1-15-12-17(16(2)24(15)18-8-5-4-6-9-18)14-22-23-20(26)13-19(25)21-10-7-11-27-3/h4-6,8-9,12,14H,7,10-11,13H2,1-3H3,(H,21,25)(H,23,26)/b22-14- |
InChI Key |
FOTWFBRSTUSZBR-HMAPJEAMSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N\NC(=O)CC(=O)NCCCOC |
SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)CC(=O)NCCCOC |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)CC(=O)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299182.png)
![4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299183.png)


![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299190.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B299193.png)
![(5Z)-2-anilino-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299194.png)
![4-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B299195.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B299196.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299198.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B299199.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299200.png)